4-bromo-2,3-difluoro-6-iodoaniline
Description
Properties
CAS No. |
1589004-82-9 |
|---|---|
Molecular Formula |
C6H3BrF2IN |
Molecular Weight |
333.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Directed Halogenation via Amino Group Coordination
The amino group in aniline derivatives serves as a powerful ortho/para-directing group, enabling predictable substitution patterns in electrophilic aromatic substitution (EAS) reactions. For 4-bromo-2,3-difluoro-6-iodoaniline, the synthesis begins with 2,3-difluoroaniline, where the amino group directs initial iodination to the para position (C4). However, competing electronic effects from fluorine substituents at C2 and C3 complicate this pathway. In the analogous synthesis of 2,6-dibromo-3,5-difluoro-4-iodoaniline, iodination of 3,5-difluoroaniline occurred exclusively at C4, yielding 3,5-difluoro-4-iodoaniline in 96% yield. Adaptation of this method to 2,3-difluoroaniline would theoretically favor iodination at C5 or C6, but experimental data for this specific substrate remain unreported.
Bromination with N-Bromosuccinimide (NBS)
Controlled bromination using NBS proves critical for achieving selectivity. In the tribromination of 3,5-difluoro-4-iodoaniline, stoichiometric NBS in chloroform selectively introduced bromine at C2 and C6, avoiding displacement of the iodine at C4. For this compound, analogous conditions could target bromination at C4, though steric hindrance from adjacent fluorine atoms may necessitate elevated temperatures or prolonged reaction times. The paper reports a 74% yield for 2,6-dibromo-3,5-difluoro-4-iodoaniline using NBS, suggesting that similar efficiencies are achievable with optimized stoichiometry.
Lithiation-Iodination for Introducing Iodine at Sterically Hindered Positions
Lithium Diisopropylamide (LDA)-Mediated Metalation
When direct electrophilic iodination fails due to deactivation by electron-withdrawing groups, lithiation followed by iodination offers a viable alternative. The paper demonstrates that LDA-mediated deprotonation of 1,3-difluoro-4,6-dihalobenzenes generates aryl lithium intermediates at C6, which react with iodine to install the iodo group quantitatively. Applying this to 2,3-difluoro-4-bromoaniline would require transient protection of the amino group (e.g., as an acetanilide) to prevent side reactions. Subsequent iodination at C6 followed by deprotection could yield the target compound, though this multi-step process may reduce overall yield.
Comparative Analysis of Direct vs. Indirect Iodination
Direct iodination of 2,3-difluoroaniline using I₂/NaHCO₃ in aqueous conditions, as described for 3,5-difluoroaniline, may preferentially target C5 rather than C6 due to the ortho-directing effect of fluorine. In contrast, lithiation-iodination provides unambiguous control over iodine placement, albeit with increased synthetic complexity. The paper reports >95% yields for LDA-based iodination of dihalobenzenes, highlighting its reliability for sterically demanding substrates.
Challenges in Purification and Characterization
Chromatographic Separation of Halogenated Byproducts
Polyhalogenated anilines exhibit similar polarities, complicating purification. The paper notes that gradient sublimation at 0.8 Torr effectively isolated 2,6-dichloro-3,5-difluoro-4-iodoaniline from chlorination byproducts. For this compound, analogous sublimation or preparative HPLC may be required to achieve >95% purity.
Spectroscopic Characterization
serves as a critical tool for verifying substitution patterns. In the paper, distinct fluorine chemical shifts at δ −83.6 to −96.3 ppm confirmed the positions of fluorine atoms in pentahalobenzenes. For the target compound, expected signals would appear near δ −90 ppm for C2-F and C3-F, with coupling constants () around 250 Hz.
Alternative Pathways: Deamination and Reductive Approaches
Deamination of Pentahalogenated Anilines
While the paper explores deamination of 2,6-dibromo-3,5-difluoro-4-iodoaniline to form pentahalobenzenes, this route is irrelevant for this compound, which retains the amino group. However, transient protection of the amino group during halogenation could mitigate unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,3-difluoro-6-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens makes it a suitable candidate for nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Palladium-Catalyzed Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, which are valuable intermediates in pharmaceutical and material science applications.
Scientific Research Applications
4-bromo-2,3-difluoro-6-iodoaniline has several applications in scientific research:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Material Science: Used in the development of functional materials, such as hole-transport materials for organic light-emitting diodes (OLEDs).
Radiopharmaceutical Development: The iodine substituent can be used for radiolabeling in diagnostic imaging techniques.
Mechanism of Action
The mechanism of action of 4-bromo-2,3-difluoro-6-iodoaniline in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing halogen substituents. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physical Properties
Below is a comparative table of key parameters for 4-bromo-2,3-difluoro-6-iodoaniline and its analogs:
Key Observations:
- Molecular Weight : The target compound’s iodine atom contributes to a higher molecular weight (~333.89 g/mol) compared to lighter analogs like 4-Bromo-2,6-difluoroaniline (208.01 g/mol) .
4-Bromo-2-chloro-6-iodoaniline
- Reactivity : Chlorine at position 2 offers moderate electron withdrawal, while iodine at position 6 may facilitate Ullmann or Suzuki coupling reactions due to its polarizable nature.
- Applications: Likely used as a building block in pharmaceutical intermediates or organometallic catalysts.
4-Bromo-2,6-difluoroaniline
- Reactivity : Symmetric fluorine substitution (positions 2 and 6) enhances ring electron deficiency, favoring nucleophilic aromatic substitution.
- Applications : Applied in optoelectronics (OLEDs, solar cells) due to fluorine’s ability to improve charge transport .
2,4-Dibromo-6-fluoroaniline
- Applications : Used in agrochemicals or as a precursor for flame retardants.
4-Fluoro-2-iodoaniline
- Reactivity : Iodine at position 2 enables cross-coupling reactions, while fluorine at position 4 stabilizes the ring.
- Applications: Potential use in radiopharmaceuticals or as a labeling agent.
4-Bromo-2,3-dimethyl-6-nitroaniline
- Reactivity : Nitro and methyl groups introduce steric and electronic complexity, reducing ring reactivity but enabling selective reductions.
- Applications : Intermediate in dye synthesis or explosives manufacturing.
Target Compound (this compound):
- Reactivity : The combination of fluorine (strong electron withdrawal) and iodine (polarizable) may enable dual reactivity pathways, such as halogen exchange or coupling reactions.
- Applications: Potential use in pharmaceuticals (iodine’s bioactivity) or as a ligand in catalysis (iodine’s coordinating ability).
Q & A
Q. Example Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃BrF₂IN | |
| Molecular Weight (g/mol) | 335.90 | Calculated |
| Melting Point | ~150–160°C (estimated) |
Advanced: How do the electronic effects of bromo, fluoro, and iodo substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine atoms deactivate the ring, directing electrophiles to meta/para positions. Bromine and iodine enhance oxidative addition in Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) .
- Steric Hindrance : The bulky iodine substituent at position 6 may slow coupling kinetics. Use bulky ligands (e.g., XPhos) to mitigate steric effects .
- Competitive Pathways : DFT calculations can predict regioselectivity in cross-coupling. For example, iodine’s polarizability stabilizes transition states in Sonogashira reactions .
Validation : Compare experimental yields with computational models (e.g., Gaussian or ORCA) to refine reaction conditions.
Advanced: What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Multi-Technique Correlation : Combine NMR, IR, and X-ray data to resolve ambiguities. For example, conflicting NOE signals can be clarified via crystallography .
- Isotopic Labeling : Use deuterated solvents or ¹³C-enriched reagents to simplify spectral interpretation.
- Iterative Refinement : Apply Bayesian analysis to reconcile conflicting data, as suggested in qualitative research frameworks .
Case Study : A 2023 study resolved conflicting ¹H NMR peaks in a bromo-iodoaniline derivative by correlating DFT-predicted shifts with experimental data .
Basic: What purification methods achieve high-purity this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (8:2 ratio) for optimal separation.
- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate needle-like crystals (>95% purity) .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for analytical validation.
Quality Control : Purity should be confirmed via GC-MS or HPLC (>98% by area) .
Advanced: How can DFT predict stability and reactivity in complex reaction environments?
Methodological Answer:
- Geometry Optimization : Use B3LYP/6-31G(d) to model ground-state structures. Compare with crystallographic data .
- Reaction Pathways : Simulate transition states for SNAr or coupling reactions. For example, iodine’s leaving-group ability can be quantified via activation energy calculations .
- Solvent Effects : Incorporate PCM models to assess solvolysis or aggregation tendencies.
Validation : A 2025 study correlated DFT-predicted activation energies with experimental yields in Suzuki couplings (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
